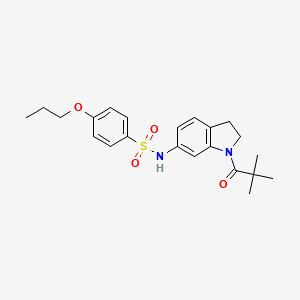
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Vue d'ensemble
Description
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide, also known as EPM-706, is a small molecule compound with potential anti-cancer properties. It belongs to the family of sulfonamide-based inhibitors and has been studied for its therapeutic potential in various types of cancer.
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor hypoxia (low oxygen levels). 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide also inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death. It also inhibits the activity of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is involved in tumor hypoxia and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. However, one limitation of using 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide in lab experiments is its potential toxicity to normal cells, which can limit its clinical use.
Orientations Futures
There are several potential future directions for research on 2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide. One area of research is to further investigate its mechanism of action and identify other key enzymes and signaling pathways that it targets. Another area of research is to explore its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy as a therapeutic agent for cancer treatment.
Applications De Recherche Scientifique
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been extensively studied for its potential therapeutic use in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors).
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-6-28-19-10-7-15(2)13-20(19)29(26,27)23-17-9-8-16-11-12-24(18(16)14-17)21(25)22(3,4)5/h7-10,13-14,23H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJBMDBIGKSZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-5-methyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





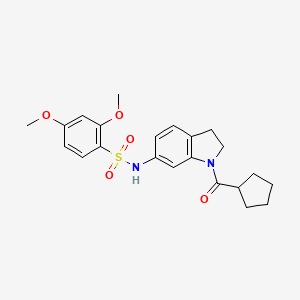

![1-(4-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B3205867.png)
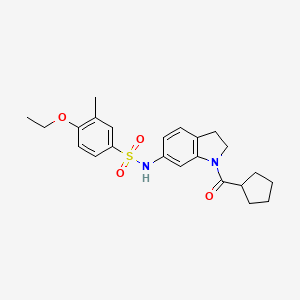
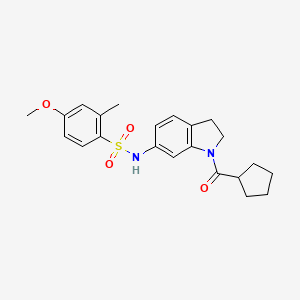

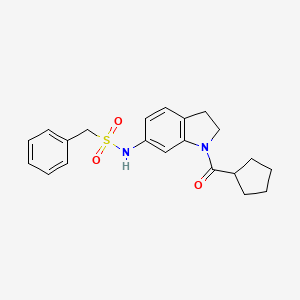
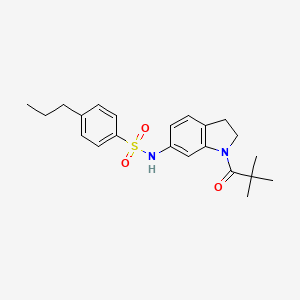
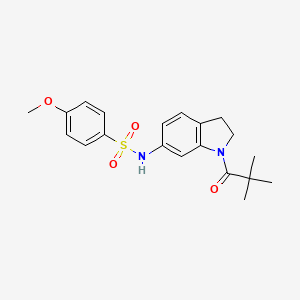
![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B3205916.png)

